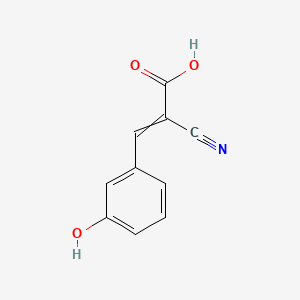

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

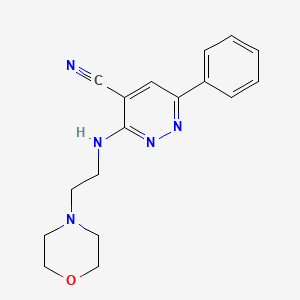

“2-Cyano-3-(3-hydroxyphenyl)acrylic Acid” is a chemical compound with the molecular formula C10H7NO3 . It belongs to the class of α,β-unsaturated carboxylic acids . It is a primary metabolite of Octocrylene, an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths, commonly utilized in cosmetics for sun protection .

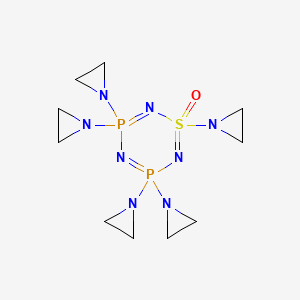

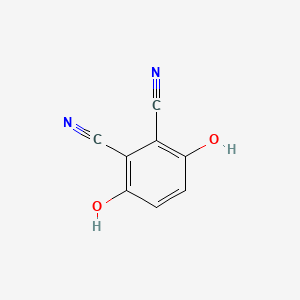

Molecular Structure Analysis

The molecular structure of “2-Cyano-3-(3-hydroxyphenyl)acrylic Acid” is planar, forming hydrogen-bonded dimers via the carboxyl groups . These dimers are further connected into ribbons via hydrogen bonds between the hydroxy groups on the benzene rings and the cyano N atoms .

Physical And Chemical Properties Analysis

“2-Cyano-3-(3-hydroxyphenyl)acrylic Acid” has a density of 1.4±0.1 g/cm3, a boiling point of 424.3±40.0 °C at 760 mmHg, and a flash point of 210.4±27.3 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Aplicaciones Científicas De Investigación

Optoelectronic Properties

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid has been studied for its optoelectronic properties . Theoretical studies have been conducted to understand the structural, optoelectronic, and thermodynamic properties of this compound . The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated . The compound is considered a good candidate as nonlinear optical materials .

Dye-Sensitized Solar Cells (DSSC)

This compound is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) . DSSCs have received considerable attention because they can be assembled at low cost on a flexible and scalable substrate compared to photovoltaic cells made of silicon . Organic dyes, including those based on this compound, have been increasingly developed due to their high molar extinction coefficient, simple synthesis process, reduced adverse environmental effects, and abundance .

Monocarboxylate Transporter Inhibitor

Although not directly related to 2-Cyano-3-(3-hydroxyphenyl)acrylic Acid, its derivative α-Cyano-4-hydroxycinnamate (4-CIN) is a monocarboxylate transporter (MCT) inhibitor . It displays antitumor and antiangiogenic activity in gliomas in vivo .

Antitumor Activity

As mentioned above, α-Cyano-4-hydroxycinnamate (4-CIN), a derivative of 2-Cyano-3-(3-hydroxyphenyl)acrylic Acid, has shown antitumor activity . It decreases glycolytic metabolism, migration, and invasion in U251 cells .

Antiangiogenic Activity

The derivative α-Cyano-4-hydroxycinnamate (4-CIN) also exhibits antiangiogenic activity . This means it can inhibit the formation of new blood vessels, which is a crucial process in the growth of cancerous tumors .

Solar Cell Efficiency

A DSSC was made using 2-cyano-3-(4-diphenylaminophenyl)prop-2-enoic acid dye as a sensitizer . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m2, and fill factor (FF) =56% .

Safety and Hazards

Propiedades

IUPAC Name |

2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTJVXWMJLNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid | |

CAS RN |

54673-07-3 |

Source

|

| Record name | 2-Cyano-3-(3-hydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54673-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpha-cyano-m-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.